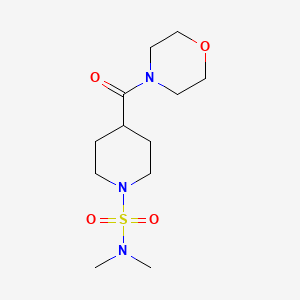

N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide

Vue d'ensemble

Description

This compound, a derivative of piperidine and morpholine with a benzenesulfonamide group, is a part of a larger family of chemicals that share structural motifs common in many pharmaceuticals. These structures serve as key frameworks for developing inhibitors and therapeutic agents targeting various diseases, including cancer and enzyme-related disorders.

Synthesis Analysis

The synthesis of this compound and its derivatives typically involves stepwise nucleophilic substitution reactions starting from core benzenesulfonamide structures. These processes are optimized to introduce the morpholine and piperidine groups, creating a diverse set of compounds for further evaluation in biological assays (Lolak et al., 2019).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are pivotal in elucidating the molecular structure of such compounds. The crystal structure provides insights into the conformations, stabilizing interactions (such as hydrogen bonding), and the overall geometry which are critical for understanding the reactivity and interaction with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including oxidation and conjugation, which modify its chemical properties. Such transformations are important for the development of new pharmaceutical agents with improved efficacy and selectivity. The reactivity with ozone and other oxidizing agents has been studied to understand the degradation pathways and potential environmental impacts (Tekle-Röttering et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations and its behavior under physiological conditions.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with biomolecules, and inhibitor efficiency, define the compound's potential as a therapeutic agent. Research on derivatives of this compound has shown significant inhibitory activity against various enzymes, highlighting its potential for drug development (Bhat et al., 2018).

Applications De Recherche Scientifique

Antioxidant and Enzyme Inhibitory Activity

A study by Lolak et al. (2020) investigated a series of benzenesulfonamides, including those with structural motifs related to N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide. These compounds displayed moderate antioxidant properties and showed inhibitory potency against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with Alzheimer's, Parkinson's, and pigmentation disorders, respectively (Lolak et al., 2020).

Ionic Liquid Crystals Formation

Research on piperidinium, piperazinium, and morpholinium cations, closely related to the core structure of N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide, has been conducted for the design of ionic liquid crystals. These cations, when combined with various anions, exhibit rich mesomorphic behavior, forming high-ordered smectic and hexagonal columnar phases, indicating potential applications in advanced material science (Lava, Binnemans, & Cardinaels, 2009).

Carbonic Anhydrase Inhibition for Anticancer Applications

Lolak et al. (2019) also reported on ureido benzenesulfonamides incorporating triazine moieties, which include functional groups akin to N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide. These compounds were evaluated as inhibitors against several carbonic anhydrase isoforms, showing high inhibitory potency, especially against hCA IX, a target for anticancer therapy. The selectivity and potency of these inhibitors mark them as potential candidates for medicinal and pharmacological studies in cancer treatment (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).

Corrosion Inhibition

A study conducted by Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes involving ligands similar in structural complexity to N,N-dimethyl-4-(4-morpholinylcarbonyl)-1-piperidinesulfonamide. These complexes showed significant corrosion inhibition properties on mild steel in acidic conditions, highlighting their potential as protective agents in industrial applications (Das et al., 2017).

Propriétés

IUPAC Name |

N,N-dimethyl-4-(morpholine-4-carbonyl)piperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O4S/c1-13(2)20(17,18)15-5-3-11(4-6-15)12(16)14-7-9-19-10-8-14/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEBBAMVLRSRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(morpholin-4-ylcarbonyl)piperidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)